2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
This compound features a central acetamide scaffold with two distinct pharmacophoric groups:
- Benzo[d][1,3]dioxol-5-ylmethyl: A methylene-linked benzodioxole moiety, known for enhancing bioavailability and metabolic stability in drug design.
- 2-Oxopyridin-1(2H)-yl core: A pyridinone ring substituted with an azepan-1-ylsulfonyl group, which may contribute to hydrogen bonding and hydrophobic interactions with biological targets.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c25-20(22-13-16-7-8-17-18(12-16)30-15-29-17)14-23-9-5-6-19(21(23)26)31(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRSHICVAFUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
This compound contains several key structural features:
- Azepan ring : A seven-membered nitrogen-containing ring that may contribute to the compound's biological interactions.
- Pyridine derivative : Known for its ability to participate in various biochemical processes.
- Sulfonamide group : Commonly associated with diverse biological activities, particularly in pharmaceuticals.
The molecular formula is , with a molecular weight of approximately 440.48 g/mol .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Protein Binding : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.
- Aromatic Interactions : The pyridine ring may engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex and modulating various biochemical pathways .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For example, it has been tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), revealing promising IC50 values indicating potent anticancer properties .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide moiety suggests that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders .
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting on neurotransmitter systems involved in anxiety and depression. Its structure allows for interactions with central nervous system receptors, although detailed studies are required to elucidate these effects further .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds within the same chemical class:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | Cytotoxicity | 16.19 μM (HCT-116) |
| Study 2 | 1,4-benzodiazepine derivatives | Anticonvulsant | Varies by derivative |
| Study 3 | Benzodiazepine analogs | Central receptor affinity | Inactive at central BDZs |
These findings highlight the potential of azepane-derived compounds in therapeutic applications, particularly in oncology and neurology .
Scientific Research Applications
Key Structural Features:
- Azepan Sulfonamide Group : Enhances solubility and interaction with biological targets.
- Pyridine Ring : Known for its role in various pharmacological activities.
- Benzo[d][1,3]dioxole Component : Provides additional stability and potential for diverse interactions.
Scientific Research Applications
The applications of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide can be categorized into several key areas:
Medicinal Chemistry
This compound is being investigated for its potential as a drug candidate due to its unique structural features that may confer various biological activities. Research indicates possible applications in:
- Antimicrobial Agents : The sulfonamide group is known for its antibacterial properties.
- Anticancer Drugs : The compound may exhibit cytotoxic effects against cancer cell lines.
Biochemical Research
The compound's ability to interact with specific enzymes or receptors makes it a valuable tool in biochemical studies. Potential applications include:
- Enzyme Inhibition Studies : Investigating its role as an inhibitor in metabolic pathways.
- Receptor Binding Assays : Understanding its interaction with neurotransmitter receptors.
Material Science
Due to its unique chemical structure, this compound could also serve as a precursor for developing new materials with specific properties, including:
- Polymer Synthesis : As a building block for creating novel polymeric materials.
Case Studies and Research Findings
While specific case studies focusing solely on this compound may be limited, related compounds have shown promising results in various studies:
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Variability: The target compound’s pyridinone core differs from pyridazinone () and pyrimidine (), which may alter electronic properties and binding kinetics.
- Substituent Effects : The azepane sulfonyl group in the target compound contrasts with brominated aromatic systems (C26, SW-C165) and benzimidazole (Compound 28), suggesting divergent target affinities. Bromine may enhance halogen bonding, while azepane sulfonyl could improve solubility .
- Benzodioxol Prevalence : The benzodioxol group is common across analogs, indicating its role as a privileged scaffold for receptor binding .
Physicochemical and Spectral Data
Q & A
Q. What synthetic routes are recommended for preparing 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide with high purity?
A multi-step synthesis is typically employed:
- Step 1 : React a substituted pyridinone scaffold (e.g., 3-sulfonylpyridin-2-one) with azepane under nucleophilic substitution conditions to introduce the azepan-1-ylsulfonyl group.
- Step 2 : Couple the intermediate with N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide via a carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical methods are critical for characterizing this compound’s structural integrity?
- 1H/13C NMR : Confirm regiochemistry of the pyridinone ring and sulfonamide linkage (e.g., δ ~7.5 ppm for pyridinone protons, δ ~3.2 ppm for azepane methylenes) .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₆S: 496.15 g/mol) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
Q. How can researchers assess solubility and stability in experimental buffers?
- Solubility Screen : Test in DMSO (stock solution) and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Add co-solvents (e.g., 5% Tween-80) if precipitation occurs .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis at the sulfonamide or acetamide groups is a common degradation pathway .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Modifications : Replace the benzo[d][1,3]dioxole group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance target binding.
- Key Assays :
- Enzyme Inhibition : Test against sulfotransferases or kinases (IC₅₀ determination via fluorescence polarization).
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) in Caco-2 monolayers to evaluate permeability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or 5-HT receptors .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Standardize Assay Conditions : Control variables such as ATP concentration (for kinase assays) or serum content (in cell-based tests).
- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Orthogonal Validation : Confirm activity in in vivo models (e.g., rodent inflammation assays) if in vitro data conflict .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
-
Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in Sprague-Dawley rats.
-
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analytical Method : Quantify using UPLC-MS/MS (LLOQ: 1 ng/mL). Key parameters:
Parameter Value (Mean ± SD) Cmax (oral) 1.2 ± 0.3 µg/mL T½ 4.5 ± 0.8 h Bioavailability 35% -
Tissue Distribution : Assess brain penetration (logBB > -1 indicates CNS activity) .
Q. What computational tools predict off-target interactions or toxicity risks?
- Off-Target Profiling : Use SwissTargetPrediction or SEAware to identify potential interactions with GPCRs or ion channels.
- Toxicity Prediction :
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across cell lines?
- Cell Line Verification : Authenticate lines via STR profiling to rule out contamination.
- Mechanistic Studies : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in sensitive vs. resistant lines.
- Microenvironment Factors : Test under hypoxic (1% O₂) vs. normoxic conditions, as sulfonamides often exhibit oxygen-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
